Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Description
Pyrrolidine Scaffolds as Privileged Structures in Drug Discovery
The pyrrolidine ring system demonstrates unique advantages in medicinal chemistry due to its pseudorotational flexibility and sp³-hybridized nitrogen atom. Compared to planar aromatic systems, the non-planar conformation of this compound enables three-dimensional exploration of chemical space, critical for achieving target selectivity. This scaffold's puckered conformation creates distinct facial topography that can be modulated through C-4 substitution, as evidenced by the compound's 4-chlorophenyl group inducing preferential exo/endo envelope conformations.
Table 1: Key Physicochemical Properties of Pyrrolidine Derivatives
The stereoelectronic effects of the chlorophenyl group significantly influence molecular interactions. Chlorine's -I effect decreases electron density at the pyrrolidine nitrogen (pKₐ ~9.5), enhancing hydrogen-bonding capacity while maintaining sufficient lipophilicity (clogP ~2.8) for membrane permeability. This balance addresses the "molecular obesity" challenge in lead optimization, where excessive hydrophobicity compromises drug-like properties.
Rational Design Strategies for Chlorophenyl-Substituted Heterocycles
Strategic para-chlorination of the phenyl ring serves multiple design objectives:
- Steric Guidance : The chlorine atom (van der Waals radius 1.80 Å) creates a directional bulk that complements hydrophobic binding pockets without introducing excessive molecular weight.
- Metabolic Stabilization : The strong C-Cl bond (bond dissociation energy 397 kJ/mol) resists oxidative metabolism compared to methyl or methoxy groups.
- π-Stacking Optimization : The electron-withdrawing chlorine enhances aryl ring quadrupole moments, improving stacking interactions with tyrosine/tryptophan residues.
Synthetic routes to this compound typically employ:
- Pyrrolidine Ring Construction : 1,3-dipolar cycloaddition between azomethine ylides and 4-chlorophenyl-containing dipolarophiles.
- Late-Stage Functionalization : Mitsunobu esterification of pyrrolidine-3-carboxylic acid precursors with ethanol.
The ethyl ester group provides a balance between metabolic stability (compared to methyl esters) and solubility (vs. bulkier alkyl chains). This prodrug strategy enables intracellular hydrolysis to the active carboxylic acid metabolite, as observed in structurally related compounds.
Table 2: Design Rationale for Key Substituents
The compound's structural plasticity enables scaffold hopping through:
- Ring expansion to piperidines for altered target profiles
- Spirofusion at C-3 for conformational restriction
- Halogen replacement (F, Br) to modulate electronic effects
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZZGKGVEAIWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enantioselective Hydrogenation Approach
One notable method involves the enantioselective catalytic hydrogenation of pyrrolidine-3-carboxylic acid derivatives substituted with halogenated aryl groups, catalyzed by ruthenium-based homogeneous catalysts. This method, disclosed in patent literature, provides access to (3S,4S)- or (3R,4R)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid derivatives, which can be further transformed into the ethyl ester form.
- Starting from a precursor compound with a halogenated phenyl substituent on the pyrrolidine ring
- Use of a Ru-catalyst under hydrogen atmosphere for enantioselective reduction
- Subsequent esterification to yield the ethyl ester derivative
This method achieves high enantioselectivity and yield, making it suitable for producing optically active Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate.
Multi-step Synthesis via Arylidenemalonate Intermediates and Michael Addition
A detailed synthetic route involves the following sequence:
- Knoevenagel Condensation: Reaction of diethyl malonate with 4-chlorobenzaldehyde in the presence of catalytic piperidine in toluene at reflux to form diethyl 2-(4-chlorobenzylidene)malonate.
- Michael Addition: Addition of nitromethane to the arylidenemalonate intermediate catalyzed by potassium carbonate at room temperature, yielding γ-nitro derivatives.
- Catalytic Hydrogenation: Reduction of the γ-nitro derivatives using Raney nickel under hydrogen pressure to afford racemic γ-lactams.
- Hydrolysis and Cyclization: Treatment with sodium hydroxide in ethanol followed by acidification to obtain β-aryl-γ-lactams, which are key intermediates for pyrrolidine derivatives.
- Resolution: Use of (S)-Naproxen as a chiral resolving agent to separate enantiomers of the β-aryl-γ-lactams.
- Final Conversion: Hydrochloric acid treatment to produce the desired chiral pyrrolidine carboxylate derivatives, including this compound.
This method is well-documented with detailed characterization data (NMR, IR, MS) and offers control over stereochemistry, which is crucial for biological activity.
Comparative Table of Key Synthetic Steps
| Step | Description | Conditions/Notes | Yield Range |
|---|---|---|---|
| Knoevenagel Condensation | Diethyl malonate + 4-chlorobenzaldehyde | Piperidine catalyst, toluene, reflux | 80% - 92% |
| Michael Addition | Nitroalkane addition to arylidenemalonate | K2CO3 base, toluene, room temp | 60% - 76% |
| Catalytic Hydrogenation | Reduction of γ-nitro derivatives | Raney nickel, 60 psi H2 | 75% - 95% |
| Hydrolysis & Cyclization | Conversion to β-aryl-γ-lactams | NaOH in ethanol, acidification, heating in toluene | 53% - 100% |
| Resolution | Chiral separation using (S)-Naproxen | LDA, THF, -78 °C, column chromatography | 26% - 27% per isomer |
| Final Conversion | Formation of hydrochloride salt of pyrrolidine ester | 6N HCl treatment | 79% - 97% |
In-depth Research Findings
- The enantioselective catalytic hydrogenation method using Ru-catalysts provides high stereoselectivity crucial for pharmacological applications.
- The multi-step synthesis involving Knoevenagel condensation, Michael addition, and hydrogenation is versatile and adaptable for various substituted aryl groups, including 4-chlorophenyl.
- Resolution with (S)-Naproxen allows the isolation of enantiomerically pure intermediates, which is important since the biological activity of such compounds is often stereochemistry-dependent.
- Characterization techniques such as NMR, IR, MS, and X-ray crystallography confirm the structure and stereochemistry of intermediates and final products, ensuring reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the pyrrolidine derivatives class. It has a pyrrolidine ring with a carboxylate and a chlorophenyl group substitution. It is considered valuable in medicinal chemistry and organic synthesis because of its unique structural features.
Scientific Research Applications
This compound is applicable in several scientific research fields:
- Medicinal Chemistry It can serve as a lead compound in drug discovery, mainly for designing new therapeutic agents targeting specific diseases.
- Organic Synthesis This is a building block in creating more complex molecules.
Research indicates that this compound may have various biological activities. Studies have explored its potential antimicrobial, antiviral, and anticancer properties. Its mechanism of action likely involves interactions with particular enzymes and receptors, which affect biological pathways and lead to therapeutic effects.
Related Compounds
Other compounds similar to this compound include:
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Ring System Flexibility: The pyrrolidine core in the target compound allows for puckering (envelope conformations), as described by Cremer and Pople coordinates . In contrast, pyridine (e.g., ) and thiophene () derivatives exhibit planar or near-planar geometries, reducing conformational flexibility but enhancing aromatic stabilization . The dihedral angle between the 4-chlorophenyl group and the pyrrolidine ring (~56.98° in related tetrahydroquinoline systems) influences intermolecular interactions, such as C–H⋯O packing .
- Substituent Effects: Positional Isomerism: Moving the chloro substituent from the para (4-Cl) to ortho (2-Cl) position (e.g., 7b vs. Functional Groups: The 2-oxo group in pyrrolidin-2-one derivatives (e.g., 7b) introduces hydrogen-bonding capability, which is absent in the non-oxidized pyrrolidine. This may enhance solubility or recognition in biological systems .
Biological Activity
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with a chlorophenyl substitution, suggests significant potential for various biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 251.71 g/mol
- Structural Features :
- Pyrrolidine ring
- Carboxylate group
- 4-Chlorophenyl substitution
The presence of the chlorophenyl group is notable as it influences the compound's reactivity and binding properties, potentially enhancing its biological activity compared to other similar compounds.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various pathogens, including multidrug-resistant strains of bacteria. In one study, derivatives of pyrrolidine were screened against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness observed.
| Compound | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | <64 | Moderate |
| This compound | Escherichia coli | >64 | No activity |
The compound's mechanism likely involves interaction with bacterial enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial effects.
2. Anticancer Activity
This compound has shown promising anticancer activity in vitro. A study involving the A549 human lung adenocarcinoma cell line demonstrated that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.
| Treatment | Viability (%) | Statistical Significance |
|---|---|---|
| Control (Cisplatin) | 78% | - |
| This compound | 64% | p < 0.05 |
These findings indicate that the compound may induce cytotoxic effects through apoptosis or other mechanisms, although further studies are required to elucidate its exact pathways .
3. Antiviral Activity
Emerging research has explored the antiviral potential of this compound. Preliminary results suggest that it may inhibit viral replication by targeting specific viral proteins or host cell receptors involved in the viral life cycle.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signaling pathways that lead to cell death or inhibition of viral replication.
This multifaceted mechanism underscores the compound's versatility in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Studies : In vitro tests revealed significant cytotoxicity against cancer cell lines, particularly A549 cells, with ongoing research aimed at optimizing its structure for enhanced efficacy.
- Antimicrobial Testing : The compound was assessed against a panel of resistant bacterial strains, demonstrating moderate activity that warrants further exploration into its pharmacological profile.
- Synthesis and Modification : Research has focused on synthesizing various derivatives to enhance biological activity while minimizing toxicity to non-cancerous cells .
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate to achieve high yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) are often used for condensation and cyclization steps in analogous heterocyclic systems . Key parameters include:
- Temperature control : Maintain reaction temperatures between 80–120°C to prevent side reactions.
- Catalyst loading : Use 5–10 mol% of Pd(PPh₃)₄ for Suzuki-Miyaura coupling if introducing aromatic substituents.
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) effectively isolates the compound.
- Purity validation : Confirm via HPLC (≥95% purity) and NMR (absence of unreacted starting materials) .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is essential:
Q. What crystallization strategies are effective for obtaining single crystals of this compound suitable for X-ray diffraction?
Methodological Answer:
- Solvent selection : Slow evaporation from ethanol/water (9:1) at 4°C promotes crystal growth.
- Seeding : Introduce microcrystals from a saturated solution to induce nucleation.
- Temperature gradient : Use a crystallization plate with a 5°C temperature differential to control crystal size .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the pyrrolidine ring conformation?
Methodological Answer: Discrepancies often arise from neglecting solvent effects or dynamic puckering. Follow these steps:
Computational modeling : Perform DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM for ethanol) .
X-ray refinement : Use SHELXL for anisotropic displacement parameters to model thermal motion .
Puckering analysis : Apply Cremer-Pople coordinates to quantify ring deviations (e.g., amplitude Q = 0.45 Å, θ = 25° for envelope conformations) .
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What experimental and analytical approaches address disorder in the crystal structure of this compound?
Methodological Answer:
- Data collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .
- Refinement : Split disordered atoms into multiple sites with occupancy ratios refined via SHELXL’s PART instruction.
- Validation : Check R-factor convergence (R₁ < 0.05) and Fo/Fc maps for residual electron density .
Q. How can researchers validate the stereochemical purity of this compound when synthesizing enantiomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (85:15) to resolve enantiomers (retention times: 12.3 min for R, 14.7 min for S) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
- X-ray anomalous dispersion : Collect data at λ = 1.5418 Å (Cu-Kα) to determine Flack parameter (|x| < 0.1 for pure enantiomers) .
Q. What strategies mitigate challenges in reproducing synthetic yields across different laboratory settings?
Methodological Answer:
- Reagent quality : Use freshly distilled triethylamine to avoid amine-induced side reactions.
- Atmosphere control : Conduct reactions under nitrogen to prevent oxidation of intermediates.
- Scale-down validation : Test small batches (0.1 mmol scale) before scaling up to identify critical parameters (e.g., stirring rate, solvent grade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
